molecular formula C23H23F2N7S B11233797 [4-(Difluoromethylthio)phenyl][6-(4-methylpiperazinyl)-1-phenylpyrazolo[4,5-e] pyrimidin-4-yl]amine

[4-(Difluoromethylthio)phenyl][6-(4-methylpiperazinyl)-1-phenylpyrazolo[4,5-e] pyrimidin-4-yl]amine

Cat. No.: B11233797
M. Wt: 467.5 g/mol
InChI Key: DGNRZRCLJPSOJM-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its pyrazolo[3,4-d]pyrimidine core, which is known for its potent biological activity. The presence of the difluoromethylsulfanyl group further enhances its chemical stability and biological efficacy, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H23F2N7S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H23F2N7S/c1-30-11-13-31(14-12-30)23-28-20(27-16-7-9-18(10-8-16)33-22(24)25)19-15-26-32(21(19)29-23)17-5-3-2-4-6-17/h2-10,15,22H,11-14H2,1H3,(H,27,28,29)

InChI Key

DGNRZRCLJPSOJM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F

Origin of Product

United States

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